1,3,4-Thiadiazolidine-2,5-dione
CAS No.: 19692-10-5
Cat. No.: VC8177244
Molecular Formula: C2H2N2O2S
Molecular Weight: 118.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19692-10-5 |
---|---|
Molecular Formula | C2H2N2O2S |
Molecular Weight | 118.12 g/mol |
IUPAC Name | 1,3,4-thiadiazolidine-2,5-dione |
Standard InChI | InChI=1S/C2H2N2O2S/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) |
Standard InChI Key | GWJXPQLRAJGAOI-UHFFFAOYSA-N |
SMILES | C1(=O)NNC(=O)S1 |
Canonical SMILES | C1(=O)NNC(=O)S1 |
Chemical Identity and Structural Features
Molecular Architecture
1,3,4-Thiadiazolidine-2,5-dione consists of a thiadiazolidine core, where positions 1, 3, and 4 are occupied by nitrogen atoms, while positions 2 and 5 feature ketone groups. The sulfur atom is integrated into the ring at position 1, contributing to the compound’s electronic and steric properties. The IUPAC name, 1,3,4-thiadiazolidine-2,5-dione, reflects this arrangement .
Key structural descriptors:
Crystallographic and Conformational Data
While experimental crystallographic data for 1,3,4-thiadiazolidine-2,5-dione remain limited, computational models predict a planar ring structure stabilized by resonance between the carbonyl groups and the adjacent nitrogen atoms . The 3D conformer exhibits slight puckering due to the sulfur atom’s larger atomic radius, which introduces torsional strain .
Synthesis and Derivative Formation
Dipotassium 1,3,4-Thiadiazole-2,5-bis(thiolate)
This derivative, synthesized by treating 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide , serves as a versatile reagent for constructing symmetrical disulfides. Its utility stems from its stability and absence of foul-smelling thiol byproducts . For example, in the presence of MOF-199 and CuO nanoparticles, it facilitates the coupling of aryl/alkyl halides to form disulfides in yields up to 98% .
1,3,4-Thiadiazolidine-2,5-dithione
The dithione variant (CAS 4628-94-8) is another critical derivative, often isolated as a dipotassium salt . Its reactivity in sulfur-transfer reactions makes it valuable in organocatalysis and materials science .
Physicochemical Properties
Computed Molecular Properties
The following table summarizes key properties derived from computational analyses :
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 118.12 g/mol | PubChem 2.1 |
XLogP3 | -0.3 | XLogP3 3.0 |
Hydrogen Bond Donors | 2 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptors | 3 | Cactvs 3.4.6.11 |
Topological Polar Surface Area | 83.5 Ų | Cactvs 3.4.6.11 |
Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are absent in the reviewed literature, the compound’s structure suggests characteristic carbonyl stretching vibrations near 1700 cm⁻¹ and N–H stretches around 3300 cm⁻¹. Mass spectrometry would likely show a molecular ion peak at m/z 118 .
Industrial and Research Applications
Organic Synthesis
The dipotassium bis(thiolate) derivative is a green alternative to traditional thiols, enabling efficient C–S bond formation without malodorous intermediates . This aligns with industrial demands for sustainable methodologies.
Materials Science
The planar conjugated system of 1,3,4-thiadiazolidine-2,5-dione could be exploited in designing organic semiconductors or ligands for metal-organic frameworks (MOFs) . Its electron-deficient nature may facilitate charge transport in photovoltaic devices.
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